1-Eth-1-ynyl-4-(heptyloxy)benzene
Overview
Description
1-Eth-1-ynyl-4-(heptyloxy)benzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a heptyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Eth-1-ynyl-4-(heptyloxy)benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(heptyloxy)benzene: This can be achieved by reacting 4-hydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves reacting 4-(heptyloxy)benzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Eth-1-ynyl-4-(heptyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Eth-1-ynyl-4-(heptyloxy)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Potential use in the development of bioactive compounds for medicinal chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Eth-1-ynyl-4-(heptyloxy)benzene depends on the specific reactions it undergoes. For example:
In Oxidation Reactions: The ethynyl group is converted to a carbonyl group through the addition of oxygen atoms.
In Reduction Reactions: The ethynyl group is hydrogenated to form alkenes or alkanes.
In Substitution Reactions: The benzene ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with electrophiles.
Comparison with Similar Compounds
1-Eth-1-ynyl-4-(heptyloxy)benzene can be compared with other similar compounds such as:
1-Eth-1-ynyl-4-(methoxy)benzene: Similar structure but with a methoxy group instead of a heptyloxy group.
1-Eth-1-ynyl-4-(ethoxy)benzene: Similar structure but with an ethoxy group instead of a heptyloxy group.
1-Eth-1-ynyl-4-(butoxy)benzene: Similar structure but with a butoxy group instead of a heptyloxy group.
Uniqueness: The uniqueness of this compound lies in its longer heptyloxy chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
IUPAC Name |
1-ethynyl-4-heptoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-3-5-6-7-8-13-16-15-11-9-14(4-2)10-12-15/h2,9-12H,3,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAKDXDJKLBWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379392 | |
Record name | 1-Ethynyl-4-(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-18-6 | |
Record name | 1-Ethynyl-4-(heptyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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